molecular formula C14H17N3 B8355952 8-[1,4]Diazepan-1-yl-quinoline

8-[1,4]Diazepan-1-yl-quinoline

Cat. No.: B8355952
M. Wt: 227.30 g/mol
InChI Key: FYBZLQFZRITFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[1,4]Diazepan-1-yl-quinoline is a synthetic hybrid compound designed for advanced chemical biology and medicinal chemistry research. It features a quinoline moiety, a privileged scaffold in drug discovery, linked to a 1,4-diazepane ring, a versatile heterocycle known to contribute to diverse pharmacological profiles. This structure makes it a compound of significant interest for developing novel therapeutic agents. The primary research value of this compound stems from the documented biological activities of its core components. Quinoline derivatives are extensively investigated for their potent anticancer properties, demonstrating efficacy through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase enzymes, and disruption of cell cycle progression . The fusion of quinoline with diazepine-based heterocycles is a recognized strategy in chemical research to create novel molecular entities with potential enhanced biological activity and improved binding to biomolecular targets . Such quinoline-diazepine hybrids are explored for their interaction with DNA and other cellular targets, making them valuable probes for studying cancer cell pathophysiology . Key Research Areas: • Oncology Research: Serves as a key synthetic intermediate or precursor for developing novel anticancer agents. Its structure is amenable to further chemical modification, allowing for structure-activity relationship (SAR) studies aimed at optimizing cytotoxicity and selectivity . • Molecular Probes: The compound's structure suggests potential for interaction with nucleic acids and enzymes, making it a candidate for use in biophysical assays to study DNA binding and stability . This product is intended for research purposes only by trained professionals in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

8-(1,4-diazepan-1-yl)quinoline

InChI

InChI=1S/C14H17N3/c1-4-12-5-2-8-16-14(12)13(6-1)17-10-3-7-15-9-11-17/h1-2,4-6,8,15H,3,7,9-11H2

InChI Key

FYBZLQFZRITFKE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues of Quinoline Derivatives with Diazepane/Piperazine Substituents

Below is a comparative analysis of 8-[1,4]Diazepan-1-yl-quinoline with structurally related compounds, focusing on substituent positions, functional groups, and calculated physicochemical properties.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituent Position Key Functional Groups Molecular Weight H-Bond Donors H-Bond Acceptors Topological Polar Surface Area (Ų)
This compound (hypothetical) C₁₄H₁₆N₃ 8-position Quinoline, 1,4-diazepane 226.30 0 3 19.4 (estimated)
5-(1,4-Diazepan-1-ylsulfonyl)-4-methyl-isoquinoline C₁₅H₁₉N₃O₂S 5-position (isoquinoline) Sulfonyl, methyl, 1,4-diazepane 305.40 0 5 75.9
7-Chloro-4,8-dimethyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline C₁₇H₂₁ClN₃ 2-position Chloro, methyl, 1,4-diazepane 302.83 0 3 19.4
2-(Piperazin-1-yl)quinoline maleate C₁₃H₁₅N₃·C₄H₄O₄ 2-position Piperazine, maleate counterion 329.34 (salt) 2 6 84.9
Key Observations:

Substituent Position: The 8-position substitution in the target compound distinguishes it from analogues like 2-(4-methyl-1,4-diazepan-1-yl)quinoline and 2-(piperazin-1-yl)quinoline . Positional isomerism significantly impacts steric interactions and binding affinity to biological targets.

Ring Size and Flexibility: 1,4-Diazepane (7-membered) vs.

Functional Groups: Sulfonyl groups (e.g., in 5-(1,4-diazepan-1-ylsulfonyl)-4-methyl-isoquinoline) increase polarity and hydrogen-bond acceptor capacity, which may improve solubility but reduce blood-brain barrier penetration . Chloro and methyl substituents (e.g., in 7-chloro-4,8-dimethyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline) enhance lipophilicity, favoring hydrophobic interactions in target binding .

Physicochemical Properties: The target compound’s estimated topological polar surface area (19.4 Ų) suggests moderate permeability, comparable to 2-substituted diazepane-quinoline derivatives . In contrast, sulfonyl-containing analogues exhibit higher polarity (75.9 Ų), limiting passive diffusion .

Preparation Methods

Direct Substitution with 1,4-Diazepane

The most straightforward method involves reacting 8-bromoquinoline with 1,4-diazepane under nucleophilic aromatic substitution conditions. In a representative protocol, 8-bromoquinoline is heated with 1,4-diazepane in N-methyl-2-pyrrolidone (NMP) at 140°C for 2 hours in the presence of diisopropylethylamine (DIPEA) as a base. This method, adapted from xanthine derivative synthesis, achieves yields of 85–94% by leveraging the high polarity of NMP to stabilize transition states and enhance reaction rates. Microwave irradiation further optimizes this process, reducing reaction times from hours to minutes while maintaining comparable yields.

Protecting Group Strategies

To mitigate side reactions and improve regioselectivity, protecting group chemistry is employed. For instance, 3-(phthalimido)piperidine derivatives are used in analogous syntheses to shield reactive amines during substitution. After the substitution, the phthalimido group is cleaved using hydrazine hydrate in ethanol, yielding the free amine. While this approach is less common for 1,4-diazepane, it offers a viable pathway for sensitive substrates requiring precise control over reaction intermediates.

Transition Metal-Catalyzed Coupling Approaches

Buchwald-Hartwig Amination

Palladium-catalyzed coupling reactions provide an alternative route for introducing the 1,4-diazepane moiety. Using a catalyst system of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and sodium carbonate in a 1,2-dimethoxyethane/water solvent mixture, 8-chloroquinoline couples with 1,4-diazepane at 100°C. This method, adapted from pyridine-quinoline hybrid syntheses, achieves yields up to 88% and is particularly advantageous for electron-deficient quinoline derivatives.

Suzuki-Miyaura Cross-Coupling

While less directly applicable, Suzuki-Miyaura coupling has been explored for quinoline functionalization. A boronic ester derivative of 1,4-diazepane could theoretically couple with 8-bromoquinoline using palladium catalysts, though this remains speculative without explicit literature examples.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency in nucleophilic substitutions. For example, substituting 8-bromoquinoline with 1,4-diazepane under microwave conditions (150°C, 30 minutes) in i-PrOH with trifluoroacetic acid (TFA) as a catalyst achieves complete conversion, reducing reaction times by 75% compared to conventional heating. This method aligns with protocols for 5-methoxyquinoline derivatives, where microwave energy accelerates nucleophilic displacement at sterically hindered positions.

Industrial-Scale Process Optimization

Solvent and Temperature Considerations

Industrial protocols prioritize solvents like NMP for their high boiling points and ability to dissolve both aromatic and amine reactants. A patent-scale synthesis of 8-(3-aminopiperidin-1-yl)-xanthines demonstrates that reactions conducted in NMP at 140°C with DIPEA achieve 90–94% yields, with minimal byproduct formation. Similar conditions are directly transferable to 8-Diazepan-1-yl-quinoline production.

Workup and Purification

Post-reaction workup typically involves dilution with methanol or ethanol, followed by acid-base extraction to isolate the product. For instance, adding acetic acid to the reaction mixture precipitates the crude product, which is then purified via recrystallization from ethanol/water mixtures. Centrifugation and washing with ethanol/water (1:1 v/v) remove residual solvents and inorganic salts, yielding pharmaceutical-grade material with >99% purity.

Comparative Analysis of Methodologies

The table below summarizes key synthetic routes for 8-Diazepan-1-yl-quinoline:

MethodConditionsYieldAdvantagesLimitations
Nucleophilic SubstitutionNMP, 140°C, DIPEA, 2 hours85–94%High yield, scalableHigh-temperature conditions
Buchwald-HartwigPd(PPh₃)₄, Na₂CO₃, 100°C, 12 hours75–88%Mild conditions, regioselectiveCostly catalysts
Microwave-Assistedi-PrOH, TFA, 150°C, 30 minutes82–90%Rapid, energy-efficientSpecialized equipment required

Q & A

Q. How can conflicting results from hemoperfusion efficacy studies guide future therapeutic applications?

  • Lessons from Porphyria : Although hemoperfusion reduced serum toxin levels transiently, thrombocytopenia risks and rapid rebounds suggest adjunct therapies (e.g., hematin infusion) are necessary for sustained efficacy .

Tables

Q. Table 1. Key Synthetic Reaction Conditions for this compound Derivatives

Reaction TypeReagentSolventTemperatureYield Range
OxidationKMnO₄H₂O/H⁺25°C60–75%
ReductionLiAlH₄Et₂O0–5°C80–90%
SubstitutionCl₂/FeCl₃DCM40°C50–65%
Adapted from

Q. Table 2. Common Analytical Parameters for HPLC Characterization

ParameterOptimal Value
Mobile Phase70:30 CH₃CN/H₂O
Buffer10 mM CH₃COONa (pH 5)
Flow Rate1 mL/min
Detection Wavelength237 nm
Adapted from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.